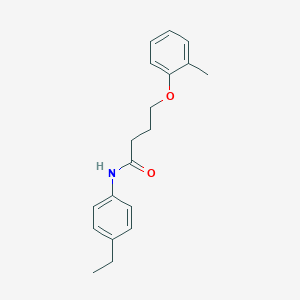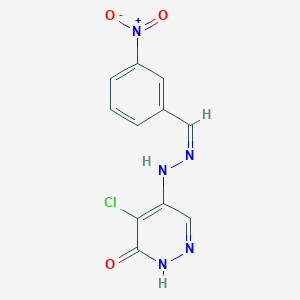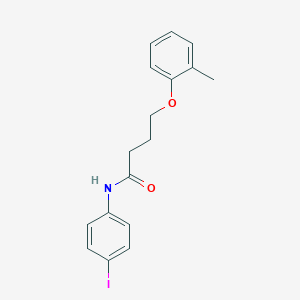![molecular formula C27H23N3O3S2 B382937 N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-33-6](/img/structure/B382937.png)
N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activity on TS and DHFR
- N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues were synthesized to target both TS and DHFR. The classical analogue demonstrated potent dual inhibitory activities, being the most potent known dual inhibitor of human TS and DHFR to date. This highlights the scaffold's potential in developing treatments against diseases where these enzymes play a crucial role (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
- A series of thieno[3,2-d]pyrimidine derivatives displayed significant antitumor activity against various human cancer cell lines. This indicates the compound's utility in cancer research, offering a foundation for developing new chemotherapeutic agents with improved efficacy and specificity (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
- Synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, exhibited notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-8-7-9-17(2)24(16)28-22(31)15-35-27-29-25-23(20(14-34-25)21-13-12-18(3)33-21)26(32)30(27)19-10-5-4-6-11-19/h4-14H,15H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUQPUFDOUOWMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl {[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B382854.png)

![5-(4-Chlorophenyl)-4-(5,6-dimethylbenzotriazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382857.png)

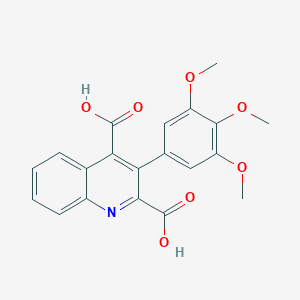
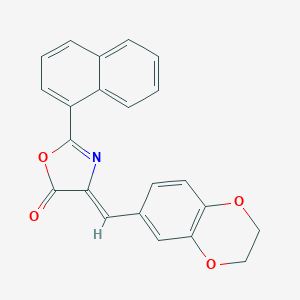
![1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B382862.png)
![5-phenyl-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B382863.png)
![5-(4-benzylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382866.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B382867.png)
![5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one](/img/structure/B382868.png)
